molecular formula C17H20BrN B12627648 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-22-8

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine

Cat. No.: B12627648
CAS No.: 919091-22-8
M. Wt: 318.3 g/mol
InChI Key: XEDCLCASANFLSI-UHFFFAOYSA-N
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Description

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and a 2,6-di(propan-2-yl)phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2,6-di(propan-2-yl)phenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,6-di(propan-2-yl)phenyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

919091-22-8

Molecular Formula

C17H20BrN

Molecular Weight

318.3 g/mol

IUPAC Name

2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine

InChI

InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3

InChI Key

XEDCLCASANFLSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br

Origin of Product

United States

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